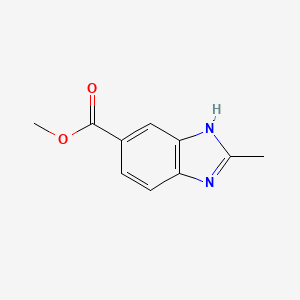

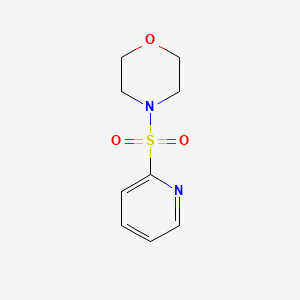

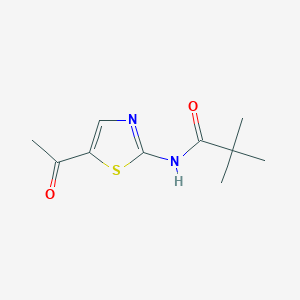

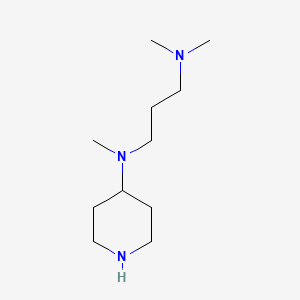

![molecular formula C10H17NO2S B3079363 S-[(3-Hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl] ethanethioate CAS No. 1067880-99-2](/img/structure/B3079363.png)

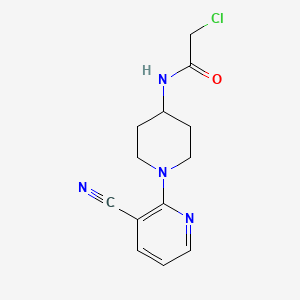

S-[(3-Hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl] ethanethioate

Overview

Description

“S-[(3-Hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl] ethanethioate” is a chemical compound with versatile applications. It is commonly used in scientific research to explore medicinal properties, drug delivery systems, and neurobiology due to its unique molecular structure and potential therapeutic benefits. The 8-azabicyclo [3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The 8-azabicyclo [3.2.1]octane scaffold is the central core of the family of tropane alkaloids . This structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The stereochemical control in the synthesis of “this compound” is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Physical and Chemical Properties Analysis

“this compound” is characterized as a high-viscosity liquid at room temperature . More detailed physical and chemical properties such as density, melting point, boiling point, etc. can be found on Chemsrc .Scientific Research Applications

Synthesis and Structural Studies

Synthesis of Highly Functionalized Azabicyclo[3.2.1]octane Moieties

Research demonstrates the synthesis of azabicyclo[3.2.1]octane frameworks through cycloaddition processes, which could be relevant to the synthesis of structures similar to S-[(3-Hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl] ethanethioate (Rumbo et al., 1996).

Structural Analysis of Azabicyclo[2.2.2]octane Derivatives

Studies involving the structural characterization of various esters derived from azabicyclo[2.2.2]octane hydrochlorides provide insight into the molecular structure and behavior of similar compounds (Huertas et al., 1997).

Crystal Structure Determination

The crystal structure of ethyl (±) 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate has been determined, offering insights into the molecular architecture of related compounds (Arias-Pérez et al., 2003).

Pharmaceutical Applications

Muscarinic Activity of Aromatic Heterocycles

A study focused on synthesizing aromatic compounds with a cyclic amine, 1-azabicyclo[3.3.0]octane ring, for potential applications in Alzheimer's disease treatment, highlighting the pharmacological potential of related structures (Suzuki et al., 1999).

Radiopharmaceutical Potential

Research into radioiodinated derivatives of 1-azabicyclo[2.2.2]oct-3-yl alpha-hydroxy-alpha-(4-iodophenyl)-alpha- phenylacetate demonstrates the potential of similar compounds in radiopharmaceutical applications (Rzeszotarski et al., 1984).

Biocatalysis and Microbial Hydroxylation

- Microbial Hydroxylation: The regio- and stereoselective microbial hydroxylation of azabicyclo[2.2.2]octan-3-one derivatives by fungi and actinomycetes provides insight into biocatalytic processes relevant to similar structures (Wong & Burns, 1999).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of S-[(3-Hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl] ethanethioate is the nicotinic acetylcholine receptors . This compound is used in the preparation of agonists for these receptors . The nicotinic acetylcholine receptors play a crucial role in the nervous system, mediating the effects of acetylcholine, a neurotransmitter .

Mode of Action

This interaction results in changes in the cell membrane potential, leading to a cascade of events within the cell .

Biochemical Pathways

The compound’s interaction with nicotinic acetylcholine receptors affects the cholinergic signaling pathway . This pathway is involved in numerous physiological processes, including muscle contraction, heart rate, and cognition . The downstream effects of this interaction can vary widely depending on the specific type of receptor and its location in the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific type of nicotinic acetylcholine receptor it interacts with and the location of these receptors in the body . For instance, activation of these receptors in the nervous system could lead to changes in nerve signaling and potentially influence processes such as cognition, memory, and muscle control .

Properties

IUPAC Name |

S-[(3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl] ethanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2S/c1-8(12)14-7-10(13)6-11-4-2-9(10)3-5-11/h9,13H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHADZQDUODCVBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC1(CN2CCC1CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-Nitro-2-(phenylmethoxy)phenoxy]methyl]oxirane](/img/structure/B3079297.png)

![2-(hydroxymethyl)-7,9-dihydro-2H-[1,4]dioxino[2,3-e]indol-8(3H)-one](/img/structure/B3079298.png)

![3-Cyclooctyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B3079368.png)